molecular formula C17H23N3O5S B2701862 1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate CAS No. 2097915-28-9

1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate

Cat. No. B2701862
M. Wt: 381.45
InChI Key: FYFBCRUIUSUHCZ-UHFFFAOYSA-N
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Description

1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate is a useful research compound. Its molecular formula is C17H23N3O5S and its molecular weight is 381.45. The purity is usually 95%.
BenchChem offers high-quality 1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Methodologies

The synthesis of complex organic compounds, such as 1-carbamoyl-2-oxopropyl acetate derivatives, involves acetoxylation processes that benefit from mild reaction conditions and excellent yields. These methodologies are significant in organic synthesis, providing pathways to diverse molecular structures (Liu, Chen, Zhang, & Zhu, 2011). Similarly, crystal structure analysis, as demonstrated by Li et al. (2015), is crucial for understanding the molecular configurations of complex compounds, offering insights into their chemical properties and potential applications (Li, Liu, Zhu, Chen, & Sun, 2015).

Catalysis and Organocatalysis

The development of nonpolymeric, acetate-bridged, multiply cyclopalladated compounds, as explored by O. and Steel (1998), highlights the utility of specific organometallic frameworks in catalysis, potentially applicable to a wide range of synthetic transformations (O. & Steel, 1998). Moreover, the catalytic capabilities of ionic liquids, such as 1-ethyl-3-methylimidazolium-acetate, in facilitating benzoin condensation and hydroacylation reactions, underline the potential of ionic liquids in enhancing chemical syntheses (Kelemen, Hollóczki, Nagy, & Nyulászi, 2011).

Antibacterial and Antifungal Activities

The synthesis of novel compounds with potential antibacterial and antifungal activities is a critical area of pharmaceutical research. For instance, the development of azetidinones and their evaluation against fungal infections indicate the importance of chemical synthesis in discovering new therapeutic agents (Toraskar, Kadam, & Kulkarni, 2009). Similarly, the antifungal activity of carbendazim derivatives, supported on polymers like poly(ethylene-co-vinyl alcohol) and epoxy resin, showcases innovative approaches to enhancing the efficacy and delivery of fungicidal agents (Park, Lee, Park, Kim, Chung, & Yoon, 2001).

properties

IUPAC Name

[1-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethylamino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-12(21)25-17(2,3)16(22)18-10-11-19-14-6-4-5-7-15(14)20(13-8-9-13)26(19,23)24/h4-7,13H,8-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFBCRUIUSUHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]carbamoyl}-1-methylethyl acetate

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